Product packaging for 2,5,6-Triphenyl-4H-1,3-oxazin-4-one(Cat. No.:CAS No. 40048-21-3)

2,5,6-Triphenyl-4H-1,3-oxazin-4-one

Cat. No.: B14673356
CAS No.: 40048-21-3
M. Wt: 325.4 g/mol
InChI Key: RBLCPKLVFRURRV-UHFFFAOYSA-N
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Description

2,5,6-Triphenyl-4H-1,3-oxazin-4-one is a novel tri-substituted 1,3-oxazine derivative offered for chemical and pharmaceutical research applications. The 1,3-oxazine core is a privileged N,O-heterocyclic scaffold recognized for its significant potential in medicinal chemistry and organic synthesis . While specific biological data for this particular analog is limited in the current literature, compounds within this structural class have demonstrated a broad spectrum of biological activities, including anticancer , antimicrobial , and inhibitory effects against enzymes such as serine proteases and human leucocyte elastase . Furthermore, 1,3-oxazin-4-one derivatives have been investigated as key scaffolds in the development of inhibitors for various biological targets, such as the PI3Kβ enzyme, highlighting their relevance in drug discovery efforts . From a synthetic chemistry perspective, the 1,3-oxazin-4-one structure contains reactive sites that make it a valuable building block. It can serve as a synthetic intermediate for the preparation of other nitrogen-containing heterocycles like quinazolinones or be utilized in cycloaddition reactions . The phenyl substituents at the 2,5,6-positions may influence the compound's electronic properties, solubility, and binding interactions, making it a versatile candidate for structure-activity relationship (SAR) studies and the development of novel functional materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15NO2 B14673356 2,5,6-Triphenyl-4H-1,3-oxazin-4-one CAS No. 40048-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40048-21-3

Molecular Formula

C22H15NO2

Molecular Weight

325.4 g/mol

IUPAC Name

2,5,6-triphenyl-1,3-oxazin-4-one

InChI

InChI=1S/C22H15NO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)25-22(23-21)18-14-8-3-9-15-18/h1-15H

InChI Key

RBLCPKLVFRURRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 2,5,6 Triphenyl 4h 1,3 Oxazin 4 One and Analogous Systems

Retrosynthetic Analysis of the 4H-1,3-Oxazin-4-one Core

A retrosynthetic analysis of the 4H-1,3-oxazin-4-one scaffold suggests several logical bond disconnections to identify potential starting materials. The analysis involves conceptually breaking down the target molecule into simpler, more readily available precursors.

Key disconnections for the 4H-1,3-oxazin-4-one ring can be proposed as follows:

Disconnection of the N1-C2 and O3-C4 bonds: This approach points towards a cyclocondensation strategy. It suggests that the ring could be formed from a precursor containing a pre-formed amide bond, such as a β-keto amide or a derivative. The cyclization would then involve the formation of the O3-C4 bond.

Disconnection of the C2-O3 and C4-N1 bonds: This alternative pathway also suggests a cyclocondensation reaction, potentially from a starting material where the C4-N1 bond is already present.

Disconnection involving a [4+2] cycloaddition: The oxazinone ring can be viewed as a product of a [4+2] cycloaddition reaction between a 1-aza-3-oxa-1,3-butadiene equivalent and a suitable dienophile. This approach is less common but represents a valid theoretical pathway.

These retrosynthetic pathways provide a conceptual framework for the various synthetic methods that have been developed for constructing the 4H-1,3-oxazin-4-one ring system and its analogs.

Established Synthetic Routes to 4H-1,3-Oxazin-4-one Derivatives

Several established synthetic routes are available for the preparation of 4H-1,3-oxazin-4-one derivatives. These methods can be broadly categorized into cyclocondensation reactions, annulation strategies, palladium-catalyzed reactions, and oxidative coupling approaches.

Cyclocondensation Reactions of Amides, Acids, and Esters

Cyclocondensation reactions are a cornerstone for the synthesis of 4H-1,3-oxazin-4-one derivatives, particularly for fused systems like benzoxazinones. These reactions typically involve the intramolecular cyclization of a suitably functionalized acyclic precursor.

One of the earliest methods involves the reaction of anthranilic acids with aroyl chlorides in the presence of pyridine (B92270) to yield 2-aryl-4H-1,3-benzoxazin-4-ones. A related approach is the cyclization of N-acylanthranilic acids. raco.cat For instance, refluxing an N-acyl-2-aminobenzoic acid in acetic anhydride (B1165640) can lead to the formation of the corresponding 4H-3,1-benzoxazin-4-one derivative.

More contemporary methods have expanded the scope and efficiency of these cyclocondensations. An iridium-catalyzed one-pot reaction of secondary amides with acyl chlorides has been developed to access both monocyclic and bicyclic 1,3-oxazin-4-ones under mild conditions. rsc.org Another effective method involves the reaction of substituted anthranilic acids with orthoesters, catalyzed by acetic acid, to produce 2-alkyl and 2-aryl-4H-benzo[d] wikipedia.orgresearchgate.netoxazin-4-ones.

Table 1: Examples of Cyclocondensation Reactions for 4H-1,3-Oxazin-4-one Analogs

Precursors Reagents/Catalyst Product Type Reference
Anthranilic acid, Aroyl chloride Pyridine 2-Aryl-4H-1,3-benzoxazin-4-one
N-Acylanthranilic acid Acetic anhydride 4H-3,1-Benzoxazin-4-one derivative raco.cat
Secondary amide, Acyl chloride Iridium catalyst 1,3-Oxazin-4-one rsc.org
Anthranilic acid, Orthoester Acetic acid 2-Substituted-4H-benzo[d] wikipedia.orgresearchgate.netoxazin-4-one

Annulation Strategies for Oxazinone Ring Formation

Annulation, the formation of a ring onto a pre-existing molecule, provides another strategic approach to the oxazinone core. These methods construct the heterocyclic ring in a single synthetic operation from acyclic or simpler cyclic precursors.

A notable example involves the solid-phase catalyzed cyclization of aryl chalcones with urea (B33335) under microwave irradiation to afford 4-aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines. researchgate.net Although this method yields a dihydro and aminated derivative, it exemplifies the potential of annulation reactions in constructing the 1,3-oxazine framework. The use of a solid SiO2-H3PO4 catalyst and solvent-free conditions highlights the efficiency and environmental advantages of this approach. researchgate.net

The Robinson annulation, a well-known ring-forming reaction, typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation. pressbooks.pub While classically used for forming six-membered carbocyclic rings, conceptually similar strategies can be envisioned for the synthesis of heterocyclic systems like oxazinones.

Palladium-Catalyzed Carbonylation–Cyclization Sequences

Palladium-catalyzed reactions have emerged as powerful tools in heterocyclic synthesis, offering high efficiency and functional group tolerance. A significant development in the synthesis of 4H-1,3-oxazin-4-one analogs is the domino carbonylation-cyclization process.

This one-step method utilizes readily available ortho-halophenols and cyanamide (B42294) as starting materials. nih.gov In a process catalyzed by a palladium complex, carbon monoxide (often generated in situ from a solid source like molybdenum hexacarbonyl, Mo(CO)6) is incorporated, followed by a spontaneous intramolecular cyclization to yield 2-amino-4H-benzo[e] wikipedia.orgresearchgate.netoxazin-4-ones in moderate to excellent yields. nih.gov This reaction proceeds under mild, low-pressure conditions and avoids the direct handling of toxic carbon monoxide gas. nih.gov The methodology has been successfully applied to a range of substituted ortho-iodophenols and ortho-bromophenols. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 2-Amino-4H-benzo[e] wikipedia.orgresearchgate.netoxazin-4-ones

Substrate Catalyst System CO Source Yield Reference
ortho-Iodophenols Pd(PPh3)4 Mo(CO)6 Moderate to Excellent nih.gov
ortho-Bromophenols Pd(OAc)2, DPEphos Mo(CO)6 Moderate to Good nih.gov

Oxidative Coupling Approaches

Oxidative coupling strategies provide a direct means to form C-O bonds during the cyclization step, often by activating a C-H bond. Gold-catalyzed cycloisomerization has been successfully applied to the synthesis of substituted 4H-benzo[d] wikipedia.orgresearchgate.netoxazines from N-(2-alkynyl)aryl benzamides. nih.gov This chemoselective oxygen cyclization proceeds via a 6-exo-dig pathway under very mild reaction conditions, tolerating various functional groups and yielding the heterocyclic products in modest to good yields. nih.gov

Specific Approaches for 2,5,6-Triphenyl-4H-1,3-oxazin-4-one Synthesis or Closely Related Structures

While numerous methods exist for the synthesis of analogous systems, particularly benzoxazinones, specific literature detailing the synthesis of this compound is scarce. However, based on the established methodologies, a plausible synthetic route can be proposed.

A logical approach would be the cyclocondensation of a suitable β-keto amide precursor. This precursor, N-(1,2-diphenyl-2-oxoethyl)benzamide, could potentially be synthesized and then subjected to cyclodehydration conditions to form the target oxazinone ring. This strategy is analogous to the Robinson-Gabriel synthesis of oxazoles from 2-acylamino-ketones, although it would lead to a six-membered ring instead of a five-membered one. wikipedia.orgsynarchive.com

It is important to distinguish the target 1,3-oxazin-4-one from its isomers. For instance, the synthesis of 2,4,6-triaryl-4H-1,4-oxazines has been reported via the reaction of N,N-bis(phenacyl)anilines with phosphorus oxychloride in pyridine. clockss.org This highlights how different starting materials and reaction conditions can lead to distinct heterocyclic cores.

Synthesis from 2,2-Dimethyl-6-phenyl-4H-1,3-dioxin-4-one and Imines

A notable strategy for the synthesis of 1,3-oxazin-4-one derivatives involves the reaction of α-oxoketenes, which are highly reactive intermediates, with imines in a [4+2] cycloaddition reaction. rsc.org While direct synthesis of this compound from 2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-one and a specific imine is not extensively detailed in the provided results, the general principle of using diketene (B1670635) derivatives to generate α-oxoketenes for reaction with imines is a recognized synthetic pathway. rsc.org

Proposed Routes from Substituted Anilines and Ketones

The synthesis of 2-phenyl-4H-benzo[d] dntb.gov.uarsc.orgoxazin-4-one has been successfully achieved by reacting anthranilic acid with benzoyl chloride in pyridine. ubaya.ac.id This reaction proceeds through a nucleophilic attack of the amine group of anthranilic acid on the carbonyl carbon of benzoyl chloride, followed by cyclization. ubaya.ac.id While this specific example leads to a benzoxazinone, a related approach could be envisioned for this compound starting from suitably substituted aniline (B41778) and ketone precursors. A potential pathway could involve the condensation of a substituted aniline with a β-keto ester to form an enamine, which could then undergo cyclization with an appropriate acyl chloride to furnish the desired triphenyl-substituted oxazinone ring.

Advanced and Green Synthetic Protocols in Oxazinone Chemistry

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and versatile synthetic methods. This trend is evident in the field of oxazinone chemistry, with the emergence of metal-catalyzed reactions, organocatalysis, and the use of alternative energy sources like microwaves and ultrasound.

Metal-Catalyzed Syntheses (e.g., Cu, Pd)

Transition metal catalysis has proven to be a powerful tool for the construction of oxazinone rings.

Palladium (Pd)-Catalyzed Synthesis: Palladium catalysts have been employed in the carbonylative cross-coupling of N-(ortho-bromoaryl)amides with benzene-1,3,5-triyl triformate to produce 4H-benzo[d] dntb.gov.uarsc.orgoxazin-4-ones. dntb.gov.ua This method avoids the use of toxic carbon monoxide gas. dntb.gov.ua Another palladium-catalyzed approach involves the intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates to form 4-sila-4H-benzo[d] dntb.gov.uarsc.orgoxazines. nih.gov

Copper (Cu)-Catalyzed Synthesis: Copper catalysts have been utilized in the synthesis of benzoxazinones. For instance, a CuCl-catalyzed decarboxylative coupling has been reported for the preparation of benzo[d] dntb.gov.uarsc.orgoxazin-4-ones. mdpi.com

Iridium (Ir)-Catalyzed Synthesis: An efficient one-pot synthesis of bicyclic and monocyclic 1,3-oxazin-4-ones has been achieved through an Iridium-catalyzed reaction of secondary amides with various acyl chlorides. rsc.orgrsc.org This method offers good yields and operates under mild conditions. rsc.orgrsc.org

Gold (Au)-Catalyzed Synthesis: Gold(I) catalysts have been used for the cycloisomerization of N-(2-alkynyl)aryl benzamides to yield 4H-benzo[d] dntb.gov.uarsc.orgoxazines under mild conditions. acs.orgnih.gov

Table 1: Metal-Catalyzed Syntheses of Oxazinone Analogs

Catalyst Reactants Product Reference
Palladium N-(ortho-bromoaryl)amides, Benzene-1,3,5-triyl triformate 4H-benzo[d] dntb.gov.uarsc.orgoxazin-4-ones dntb.gov.ua
Palladium 3-amido-2-(arylsilyl)aryl triflates 4-sila-4H-benzo[d] dntb.gov.uarsc.orgoxazines nih.gov
Copper Anthranilic acids Benzo[d] dntb.gov.uarsc.orgoxazin-4-ones mdpi.com
Iridium Secondary amides, Acyl chlorides Bicyclic and monocyclic 1,3-oxazin-4-ones rsc.orgrsc.org
Gold N-(2-alkynyl)aryl benzamides 4H-benzo[d] dntb.gov.uarsc.orgoxazines acs.orgnih.gov

Organocatalytic Methods

Organocatalysis has emerged as a sustainable and metal-free alternative for the synthesis of heterocyclic compounds. While direct organocatalytic methods for this compound were not found, the synthesis of 1,3,4-oxadiazines has been achieved using 4-(dimethylamino)pyridine (DMAP) as an organocatalyst in a [2+4] cycloaddition reaction. mdpi.comnih.gov This suggests the potential for developing organocatalytic routes for oxazinone synthesis.

Microwave-Assisted Reactions

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. arkat-usa.orgnih.gov This technology has been successfully applied to the synthesis of various oxazine (B8389632) derivatives.

The synthesis of 3,4-dihydro-2H-benzo[b] dntb.gov.uanih.govoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides was significantly improved by using microwave assistance, which reduced reaction times and increased yields. arkat-usa.org

Microwave-assisted synthesis has also been employed for the rapid and efficient preparation of chiral oxazolines and 5,6-dihydro-4H-1,3-oxazines. rsc.orgnih.govresearchgate.net

The one-pot synthesis of 2,4,5-triphenyl imidazoles, structurally related to the target compound, has been achieved under microwave irradiation in the presence of glacial acetic acid as a catalyst. jetir.org This highlights the potential of microwave technology for the synthesis of highly substituted heterocyclic systems.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Reference
Synthesis of 3,4-dihydro-2H-benzo[b] dntb.gov.uanih.govoxazines Hours at room temperature 3-5 minutes at 100°C arkat-usa.org
Synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole Not specified 4 minutes nih.gov
Synthesis of 2,4,5-triphenyl-1H-imidazole Schiff bases 60-180 minutes (reflux) 2-3 minutes asianpubs.org

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry tool that enhances chemical reactions through the phenomenon of acoustic cavitation. youtube.com This technique has been effectively used for the synthesis of various heterocyclic compounds, including oxazine derivatives.

An efficient and environmentally friendly method for the synthesis of 1,3-oxazine derivatives has been developed using ultrasound-mediated condensation of 2-naphthol (B1666908) with formaldehyde (B43269) and primary amines under solvent-free conditions. researchgate.net This method offers advantages such as simple work-up, cost-effectiveness, and shorter reaction times. researchgate.net

Ultrasound has been utilized for the one-pot, three-component synthesis of isoxazolines, which are structurally related to oxazinones. nih.gov

The synthesis of 1,3-oxazin-2-amines has been achieved using ultrasound irradiation with lithium hydroxide (B78521) monohydrate as a green catalyst, resulting in good yields and short reaction times. eurekaselect.com

Furthermore, ultrasound-assisted synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones has been reported, demonstrating the versatility of this technique. mdpi.com

Table 3: Ultrasound-Assisted Synthesis of Heterocyclic Compounds

Compound Method Key Features Reference
1,3-Oxazine derivatives Condensation of 2-naphthol, formaldehyde, and primary amines with BF3-SiO2 catalyst Solvent-free, reusable catalyst, shorter reaction times researchgate.net
Isoxazoline-sulfonamide hybrids One-pot, two-step reaction using TCCA as oxidant Green, good to excellent yields, shorter reaction times nih.gov
1,3-Oxazin-2-amines Reaction using LiOH·H2O as catalyst Green catalyst, good yields, short reaction times eurekaselect.com
4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones Sm(ClO4)3 catalyzed reaction Milder conditions, shorter reaction times, higher yields mdpi.com

Solvent-Free and Aqueous Reaction Media

The development of synthetic protocols that utilize environmentally benign solvent systems, such as water, or eliminate the use of solvents altogether, is a significant focus in modern synthetic chemistry. For the synthesis of 4H-1,3-oxazin-4-one cores and related heterocyclic systems, several methodologies have been explored that operate under solvent-free or aqueous conditions, aiming for higher efficiency, easier product isolation, and reduced environmental impact.

While specific solvent-free or aqueous-phase syntheses for this compound are not extensively documented, principles from analogous systems, particularly benzoxazinones, demonstrate the feasibility of these approaches. For instance, gold-catalyzed heteroannulation reactions for the synthesis of benzoxazin-4-ones have been successfully performed under neat (solvent-free) conditions, which in some cases proved essential for achieving good yields, especially with sterically demanding substrates. mdpi.com One study highlighted that while substitution adjacent to the nitrogen center could impede the reaction, using an excess of the alkyne reactant under neat conditions furnished the desired product in a high yield of 83%. mdpi.com

The concept of solvent-free reactions often involves one of the reactants acting as the solvent or carrying out the reaction between neat reactants, sometimes with catalytic amounts of another substance. In a related field, the synthesis of azacyanine derivatives has been achieved using dibromomethane, which serves as both a reactant and the reaction medium, eliminating the need for a separate solvent. nih.gov This approach, referred to as a solvent-free reaction, simplifies the process and can enhance reaction efficiency. nih.gov

Although many syntheses of oxazinone derivatives are conducted in organic solvents, the work-up procedures often involve the use of water to quench the reaction and precipitate the product, indicating the product's stability in aqueous environments post-synthesis. acs.orgrsc.org For example, a typical work-up involves adding water to the reaction mixture, followed by extraction of the product with an organic solvent like dichloromethane. acs.orgrsc.org This compatibility suggests that direct synthesis in aqueous media could be a viable, though currently less explored, avenue. The development of water-tolerant catalytic systems is key to advancing this methodology for oxazinone synthesis.

Table 1: Examples of Solvent-Free or Aqueous-Related Synthetic Conditions for Oxazinone Analogs

Product Type Reactants Conditions Yield Source
Benzoxazin-4-one Anthranilic acids, Alkynes Gold catalyst, Neat (solvent-free), Excess alkyne 83% mdpi.com
2,4,6-triphenyl-1,3,5-triazine (B147588) Benzyl alcohol, Benzamidine hydrochloride [RuCl2(p-Cymene)]2, Cs2CO3, DMSO, Work-up with water 85% rsc.org
Azacyanine 2-aminopyridine, Dibromomethane Dibromomethane as reactant and solvent, 93 °C, 3h 90% nih.gov
Substituted 4H-benzo[d] mdpi.comresearchgate.netoxazines N-(2-alkynyl)aryl benzamides Gold(I) catalyst, DCE, Quenched with H2O 46-90% acs.orgnih.gov

Yield Optimization and Reaction Efficiency in the Synthesis of Multiply Substituted Oxazinones

The efficiency and yield of synthetic routes producing multiply substituted oxazinones are critically dependent on several factors, including the electronic nature of substituents, steric hindrance, the choice of catalyst, and the leaving group in precursor molecules. Optimizing these parameters is essential for the practical application of these synthetic methods.

Substituent Effects: The electronic properties of substituents on the aromatic rings of the precursors can significantly influence reaction outcomes. In the synthesis of 2-substituted-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-ones, the presence of electron-donating groups like methoxy (B1213986) (-OMe) on the anthranilic acid precursor generally leads to synthetically useful yields (up to 87%). mdpi.com Conversely, strong electron-withdrawing groups, such as a nitro group (-NO2), can deactivate the nucleophile and result in substantially lower yields (35-51%). mdpi.com Similarly, in the gold-catalyzed synthesis of 4-benzyliden-2-aryl-4H-benzo[d] mdpi.comresearchgate.netoxazines, substituents on the C-2 aryl group played a role in the yield. While a simple methyl or phenyl group gave good to excellent yields (90% and 61%, respectively), electron-rich aryl groups with one or two methoxy substituents yielded the corresponding oxazines in more moderate amounts (46% and 51%). nih.gov

Steric effects also play a crucial role. Sterically hindered ortho-substitution on the aryl group of an amide moiety has been observed to result in lower yields (41%). mdpi.com This highlights the sensitivity of the cyclization step to the steric environment around the reacting centers.

Reaction Conditions and Catalysis: The choice of catalyst and reaction conditions is paramount for optimizing yields. Gold(I)-catalyzed cycloisomerization has emerged as a mild and effective method for synthesizing substituted 4H-benzo[d] mdpi.comresearchgate.netoxazines, proceeding at room temperature or slightly elevated temperatures (30 °C) and tolerating a range of functional groups. nih.gov In other systems, copper catalysts have been employed for decarboxylative coupling approaches to access 2-substituted-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-ones under mild conditions. mdpi.com

Leaving Group Variation: The nature of the leaving group in a precursor molecule can dramatically affect the yield. In reactions involving 3-halochromones to form related heterocyclic structures, the choice of halogen (I, Br, or Cl) at the 3-position had a strong influence on the yield. researchgate.net It was found that for certain substrates, 3-chlorochromone provided the best yields, whereas the use of 3-iodochromone led to a significant decrease in product formation. researchgate.net This demonstrates that optimizing the leaving group is a key strategy for enhancing reaction efficiency.

Table 2: Influence of Substituents on Yields in the Synthesis of Substituted Oxazinone Analogs

Product Class Substituent on Precursor Yield Observations Source
2-Substituted-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-ones Electron-donating groups (-OMe, Halogens) Up to 87% High functional group tolerance. mdpi.com
2-Substituted-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-ones Electron-withdrawing group (-NO2) 35-51% Deactivation of the nucleophile reduces efficiency. mdpi.com
2-Substituted-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-ones Sterically hindered ortho-substituent 41% Lower yields due to steric hindrance. mdpi.com
4-Benzyliden-2-aryl-4H-benzo[d] mdpi.comresearchgate.netoxazines C-2 Methyl 90% Excellent yield under Gold(I) catalysis. nih.gov
4-Benzyliden-2-aryl-4H-benzo[d] mdpi.comresearchgate.netoxazines C-2 Phenyl 61% Good yield. nih.gov
4-Benzyliden-2-aryl-4H-benzo[d] mdpi.comresearchgate.netoxazines C-2 Aryl with -OCH3 groups 46-51% Moderate yields with electron-rich aryls. nih.gov
Polysubstituted Pyridines (from Oxazinones) 5-Substituted 1,4-oxazinone Excellent High regioselectivity and isomeric purity. acs.org
Polysubstituted Pyridines (from Oxazinones) 6-Substituted or 5,6-disubstituted 1,4-oxazinone Lower Lower regioselectivity leading to isomeric mixtures. acs.org

Lack of Specific Research Data Precludes Detailed Analysis of this compound Reactivity

A comprehensive review of available scientific literature reveals a significant scarcity of specific research data on the chemical reactivity and transformation pathways of this compound. While the broader class of oxazinones and related heterocyclic systems has been the subject of various studies, detailed experimental findings concerning the electrophilic, nucleophilic, and cycloaddition reactions of this particular triphenyl-substituted compound are not sufficiently documented in the public domain to construct a thorough and scientifically rigorous article as outlined.

The existing body of research primarily focuses on analogs that, while related, possess different structural features that critically influence their chemical behavior. For instance, extensive information is available for benzo[d] acs.orgresearchgate.netoxazin-4-ones , which are fused with a benzene (B151609) ring. The electronic and steric properties of these fused systems differ significantly from the non-fused triphenyl-oxazinone core, making direct extrapolation of their reactivity scientifically unsound. ubaya.ac.id

Similarly, studies on other isomers, such as 2,4,6-triaryl-4H-1,4-oxazines , describe a different heterocyclic scaffold altogether and their reactivity, including photochemical properties, cannot be directly attributed to the 1,3-oxazin-4-one ring system. clockss.org Research is also available on 4-hydroxy-6H-1,3-oxazin-6-ones , which exist in a different tautomeric form and exhibit distinct reaction pathways, such as ring-opening and recyclization with nucleophiles like guanidine (B92328) to form triazine derivatives. researchgate.net

Attempts to find specific data on the reactions of this compound with key reagents like nitrogen, oxygen, sulfur, or carbon nucleophiles, or its behavior in cycloaddition reactions, did not yield specific examples or detailed research findings. The available literature provides general methodologies for the synthesis of various 1,3-oxazine derivatives but does not detail the subsequent chemical transformations of the specific title compound. sciresliterature.orgresearchgate.net

Due to the lack of specific peer-reviewed data, a detailed discussion on the chemical reactivity and transformation pathways of this compound according to the specified sections on electrophilic functionalization, nucleophilic reactions, and cycloadditions cannot be accurately generated at this time. Constructing such an article would require speculative reasoning based on related but distinct molecules, which would not meet the standards of scientific accuracy.

Chemical Reactivity and Transformation Pathways of 2,5,6 Triphenyl 4h 1,3 Oxazin 4 One

Ring-Opening and Rearrangement Processes

The 1,3-oxazin-4-one ring system is susceptible to cleavage and rearrangement under both acidic and basic conditions, leading to a variety of products.

Acid- and Base-Promoted Rearrangements of the Oxazinone Ring

The stability and reactivity of the oxazinone ring are significantly influenced by the presence of acids and bases. In acidic conditions, the nitrogen atom of the oxazinone can be protonated, which may facilitate nucleophilic attack and subsequent ring opening. For instance, substituted 5,6-dihydro-4H-1,3-oxazines can undergo transformations that involve the hetero-ring, leading to ring-opened products like 3-hydroxypropylamides. researchgate.net

Base-catalyzed reactions can also promote rearrangements. For example, the treatment of certain 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine (B92328) in the presence of sodium methoxide (B1231860) leads to the formation of 1,3,5-triazine (B166579) derivatives. researchgate.net This transformation involves the opening of the oxazinone ring and subsequent recyclization.

Derivatization via Recyclization to Other Heterocyclic Systems (e.g., 1,2,4-triazoles, imidazoles, quinazolinones)

A key feature of the reactivity of 2,5,6-triphenyl-4H-1,3-oxazin-4-one is its ability to serve as a precursor for the synthesis of other important heterocyclic scaffolds.

1,2,4-Triazoles: The transformation of oxazinones into 1,2,4-triazoles often involves reaction with hydrazine (B178648) derivatives. While direct studies on this compound are not extensively detailed, the general methodology for converting heterocyclic systems to 1,2,4-triazoles is well-established and often involves microwave-induced cyclodehydration or reactions with hydrazides. organic-chemistry.orgorganic-chemistry.orgnih.govmdpi.com

Imidazoles: The synthesis of imidazoles from oxazinone precursors is a less commonly documented pathway. However, the general principles of heterocyclic transformations suggest that ring-opening of the oxazinone followed by reaction with an appropriate nitrogen-containing species could potentially lead to imidazole (B134444) formation.

Quinazolinones: Quinazolinones can be synthesized through various methods, including the cyclization of 2-aminobenzamides with aldehydes or the reaction of anthranilic acid with isothiocyanates followed by further transformations. organic-chemistry.orgnih.govubaya.ac.id The conversion of an oxazinone to a quinazolinone would likely involve a rearrangement and incorporation of a suitable aniline (B41778) derivative.

The following table summarizes the recyclization reactions of oxazinone derivatives to other heterocyclic systems.

Starting Oxazinone DerivativeReagent(s)Resulting HeterocycleReference(s)
2-(2-Furyl)-5-alkyl-4-hydroxy-6H-1,3-oxazin-6-oneGuanidine, Sodium Methoxide4-Amino-6-hetaryl-1,3,5-triazin-2-ylacetate researchgate.net
2-(2-Thienyl)-5-phenyl-4-hydroxy-6H-1,3-oxazin-6-oneGuanidine, Sodium Methoxide4-Benzyl-6-hetaryl-1,3,5-triazin-2-amine researchgate.net

Regioselective and Stereoselective Transformations of this compound

Regioselective and stereoselective transformations are crucial in organic synthesis for controlling the outcome of chemical reactions. In the context of this compound, these transformations would involve reactions that selectively target a specific position on the molecule or produce a specific stereoisomer.

While specific studies on the regioselective and stereoselective transformations of this compound are not widely available, related studies on similar heterocyclic systems provide insights. For example, the synthesis of 5,6-dihydro-4H-1,3-oxazines through the acid-catalyzed amidoalkylation of terminal olefins can proceed with high regioselectivity. researchgate.net Furthermore, the transformation of serine derivatives into oxazine (B8389632) derivatives can preferentially afford cis-oxazines, demonstrating stereoselectivity. researchgate.net

Stability and Decomposition Pathways under various Chemical Conditions

The stability of this compound is dependent on the chemical environment. As discussed in the context of acid- and base-promoted rearrangements, the oxazinone ring is susceptible to cleavage under these conditions. researchgate.netresearchgate.net

The decomposition of the oxazinone ring can lead to the formation of various acyclic and cyclic products. For instance, hydrolysis would likely cleave the ester and imine functionalities within the ring, leading to an amino acid derivative and benzoic acid. Under thermal conditions, decarboxylation might occur, particularly if the molecule is substituted with a carboxylic acid group.

The table below outlines the general stability and decomposition behavior of the 1,3-oxazin-4-one ring system.

ConditionEffect on 1,3-Oxazin-4-one RingPotential Decomposition Products
Acidic (e.g., HCl)Ring-openingAmino alcohols, amides
Basic (e.g., NaOH)Ring-opening, rearrangementCarboxylates, amides
Nucleophilic attack (e.g., Hydrazine)Ring-opening and recyclizationTriazoles, other heterocycles
ThermalPotential for decarboxylation (if substituted)Varies depending on substituents

Advanced Spectroscopic Characterization and Computational Investigations of 2,5,6 Triphenyl 4h 1,3 Oxazin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for determining the precise connectivity and spatial arrangement of atoms within the 2,5,6-Triphenyl-4H-1,3-oxazin-4-one molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, would provide the initial and fundamental data on the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the three phenyl rings and any protons on the oxazinone core. The integration of these signals would correspond to the number of protons in each environment, while their splitting patterns would reveal adjacent proton-proton couplings. The ¹³C NMR spectrum would complement this by identifying all unique carbon atoms, including the carbonyl carbon of the oxazinone ring and the carbons of the aromatic systems.

To assemble the complete molecular puzzle, a suite of two-dimensional (2D) NMR experiments would be indispensable:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of spin systems within the phenyl rings and the core structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, definitively assigning the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the phenyl rings and the 1,3-oxazin-4-one core, confirming the 2, 5, and 6 positions of substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, even if they are not directly bonded. This would provide critical information about the through-space proximity of the phenyl rings to each other and to the oxazinone ring, offering insights into the molecule's preferred conformation in solution.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts would be constructed based on these analyses.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the exact molecular weight of this compound and to probe its fragmentation patterns, which can provide further structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion. This precise measurement would allow for the unambiguous determination of the elemental composition of the molecule, confirming the expected chemical formula of C₂₂H₁₅NO₂.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments would involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions would provide valuable information about the structural integrity of the molecule. Characteristic fragmentation patterns, such as the loss of a phenyl group, a benzoyl group, or cleavage of the oxazinone ring, would be expected. Elucidating these fragmentation pathways would lend further support to the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.

For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the C=O stretching vibration of the α,β-unsaturated ketone within the oxazinone ring. Other key absorptions would include C=N stretching, C-O-C stretching of the ether linkage in the ring, and various C-H and C=C stretching and bending vibrations of the aromatic phenyl groups. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C bonds of the phenyl rings. The combination of both techniques would provide a comprehensive vibrational analysis.

A table summarizing the expected characteristic vibrational frequencies would be presented.

X-ray Crystallography for Definitive Solid-State Structural Determination

The unequivocal proof of the molecular structure of this compound would be obtained through single-crystal X-ray crystallography. This technique would provide a precise three-dimensional model of the molecule in the solid state.

Should suitable crystals be grown, the analysis would yield detailed information on bond lengths, bond angles, and torsion angles. This would definitively confirm the connectivity of the atoms and the substitution pattern of the phenyl groups on the oxazinone ring. Furthermore, the crystallographic data would reveal the planarity of the heterocyclic ring and the relative orientations of the three phenyl substituents. Analysis of the crystal packing would also provide insights into intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the solid-state architecture.

A table of key crystallographic parameters, including crystal system, space group, unit cell dimensions, and selected bond lengths and angles, would be generated from the analysis.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence) for Electronic Structure Probing

Direct experimental electronic absorption (UV-Vis) and emission (fluorescence) spectra for this compound are not found in the reviewed literature. Nevertheless, the spectroscopic properties of related oxazinone derivatives have been studied, providing a basis for predicting the behavior of the title compound.

For instance, studies on various 4-arylhydrazo-2-phenyl-2-oxazoline-5-one derivatives show multiple absorption bands in the UV-Vis region. researchgate.net These bands are typically assigned to π-π* transitions within the aromatic rings and intramolecular charge transfer (ICT) transitions involving the entire molecule. researchgate.net The presence of three phenyl rings in this compound would be expected to result in complex absorption spectra with high molar absorptivity. The position of the absorption maxima would be influenced by the electronic effects of the phenyl substituents on the oxazinone core.

The fluorescence properties of heterocyclic compounds are highly dependent on their structure and environment. For many oxazine (B8389632) derivatives, fluorescence can be activated or modulated by structural changes, such as ring-opening or substitution, which alters the electronic conjugation of the system. In related 2,4,6-triphenyl-1,3,5-triazines, significant luminescence has been observed, with fluorescence quantum yields being sensitive to the nature of substituents on the phenyl rings. It is plausible that this compound would also exhibit fluorescence, and its emission characteristics would be a subject of interest for probing its excited-state dynamics.

A hypothetical table of expected spectroscopic data for this compound, based on related compounds, is presented below.

Spectroscopic ParameterExpected Range/CharacteristicsRationale based on Analogous Compounds
UV-Vis Absorption Maxima (λmax) 250-400 nmπ-π* transitions of phenyl rings and C=N-C=O chromophore.
Molar Absorptivity (ε) High ( > 104 M-1cm-1)Presence of extensive aromatic system.
Fluorescence Emission Maxima (λem) Likely in the blue or green region of the spectrum.Dependent on the extent of intramolecular charge transfer in the excited state.
Fluorescence Quantum Yield (ΦF) Variable, potentially moderate to high.Sensitive to solvent polarity and substituent effects.

Computational Chemistry and Molecular Modeling

No specific computational studies on this compound were identified in the literature. However, computational methods are routinely applied to understand the properties of similar heterocyclic systems, and the following sections outline the expected approaches and insights that could be gained.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, stability, and reactivity of organic molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would provide valuable information. ias.ac.in

These calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. The distribution of frontier molecular orbitals (HOMO and LUMO) can be visualized to understand the regions of electron density and predict sites susceptible to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's chemical reactivity and can be related to its electronic absorption properties. nih.gov Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity.

A table summarizing the typical parameters obtained from DFT calculations on related heterocyclic compounds is provided below.

DFT-Calculated ParameterSignificance
Optimized Geometry Provides the most stable three-dimensional structure.
HOMO Energy Indicates the electron-donating ability.
LUMO Energy Indicates the electron-accepting ability.
HOMO-LUMO Energy Gap Relates to chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP) Maps the charge distribution and predicts sites for intermolecular interactions.

The presence of three phenyl rings in this compound suggests the possibility of multiple rotational isomers (conformers) due to the rotation around the single bonds connecting the phenyl rings to the oxazinone core. Conformational analysis would be essential to identify the most stable conformer(s) and to understand the energy barriers between them. This can be achieved by systematically rotating the relevant dihedral angles and calculating the energy at each step using quantum mechanical methods.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule in different environments, such as in various solvents or in a biological system. MD simulations track the atomic motions over time, allowing for the exploration of the conformational landscape and the study of how the molecule interacts with its surroundings. While no specific MD studies on the title compound are available, such investigations are common for understanding the behavior of bioactive molecules.

A significant application of computational chemistry is the prediction of spectroscopic data. Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. ias.ac.in By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. This theoretical spectrum can then be compared with experimental data to validate the computational method and to aid in the assignment of the observed absorption bands to specific electronic transitions.

Similarly, vibrational frequencies can be calculated using DFT, which corresponds to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled to improve agreement with experimental values. Such calculations are invaluable for the detailed interpretation of vibrational spectra. Although no experimental spectra for this compound are available for comparison, these computational techniques would be the standard approach for its characterization.

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational methods could be used to study its reactivity in various chemical transformations. For example, the mechanism of its synthesis or its reactions with nucleophiles or electrophiles could be investigated.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The calculation of the energies of these species allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway. For instance, in the synthesis of related benzoxazinones, computational studies have been used to support proposed reaction mechanisms. ias.ac.in While no such studies have been performed for the title compound, this approach would be highly informative.

Applications of 2,5,6 Triphenyl 4h 1,3 Oxazin 4 One in Advanced Organic Synthesis and Precursor Chemistry

1,3-Oxazin-4-ones as Versatile Synthetic Building Blocks

The 1,3-oxazin-4-one scaffold is a valuable intermediate in organic synthesis due to its inherent reactivity, which allows for transformation into a variety of other molecular structures.

The 1,3-oxazin-4-one ring can undergo ring-opening and subsequent recyclization reactions to form other heterocyclic systems. For instance, studies on 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones have shown their utility in synthesizing 1,2,4-triazoles and imidazoles. thieme-connect.de The reaction with hydrazine (B178648) derivatives initiates an attack at the C-2 position of the oxazinone ring, leading to ring opening. thieme-connect.de Subsequent intramolecular cyclization and elimination yield the corresponding triazole derivatives. thieme-connect.de

Table 1: Heterocyclic Transformations of Substituted 1,3-Oxazin-4-ones This table presents examples of heterocycle synthesis from various 1,3-oxazin-4-one precursors. Specific data for 2,5,6-Triphenyl-4H-1,3-oxazin-4-one is not available.

Starting 1,3-Oxazinone Derivative Reagent Product Heterocycle Reference
6-Alkoxy-2-aryl-4H-1,3-oxazin-4-one Hydrazine / Phenylhydrazine 1,2,4-Triazole-5-acetic acid ester thieme-connect.de
6-Alkoxy-2-aryl-4H-1,3-oxazin-4-one N,N-dimethylhydrazine 4-Hydroxyimidazole-5-carboxylate thieme-connect.de
2-Hetaryl-5-alkyl-4-hydroxy-6H-1,3-oxazin-6-one Guanidine (B92328) 1,3,5-Triazine (B166579) derivative researchgate.net

While the specific role of this compound in building complex organic architectures is not documented, related oxazinone structures are key intermediates. For example, 1,4-oxazinone precursors are employed in tandem cycloaddition/cycloreversion sequences to construct highly substituted pyridine (B92270) rings, which are core components of many natural products and pharmaceuticals. nih.gov This methodology was successfully applied to the synthesis of the polycyclic ergot alkaloid natural product xylanigripone A. nih.gov The reactivity of the oxazinone ring allows it to act as a temporary scaffold that facilitates the assembly of complex molecular frameworks.

Utilization in Directed C-H Activation Methodologies

There is no specific information available in the searched literature regarding the use of this compound in directed C-H activation.

The concept of N-directed ortho-functionalization is a powerful tool in organic synthesis, but its application using this compound as the directing group has not been reported in the available literature.

Application as a Template for Chemical Transformations

The use of this compound as a template for chemical transformations is not described in the available research. The broader class of oxazinones can be seen as templates in reactions where they facilitate the formation of a new ring system before being consumed or transformed, such as in the synthesis of pyridines from 1,4-oxazinones. nih.gov

Emerging Research Frontiers and Future Directions for 2,5,6 Triphenyl 4h 1,3 Oxazin 4 One Chemistry

Development of Novel Stereoselective and Enantioselective Synthetic Pathways

The development of synthetic methods that control the three-dimensional arrangement of atoms is a paramount goal in modern organic chemistry. For 2,5,6-triphenyl-4H-1,3-oxazin-4-one, which possesses chiral centers, the ability to selectively synthesize specific stereoisomers is crucial for understanding its structure-activity relationships.

Current research is focused on creating new stereoselective and enantioselective synthetic routes. While the existing literature extensively covers the synthesis of various oxazine (B8389632) derivatives, the specific enantioselective synthesis of this compound remains a developing area. researchgate.netnih.gov The synthesis of chiral oxazinones often employs them as templates for producing α-amino acids. researchgate.net Efficient methods for synthesizing 1,3-oxazine derivatives have been demonstrated through one-pot multicomponent condensation reactions. researchgate.net

Future advancements in this area may involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to induce asymmetry in the cyclization step that forms the oxazinone ring. Another promising approach is the use of chiral starting materials that can direct the stereochemical outcome of the reaction. The successful development of such pathways would provide access to enantiomerically pure samples of this compound, enabling a more detailed investigation of its properties.

Exploration of Photochemical and Electrochemical Reactivities of the Triphenyl-Oxazinone System

The interaction of molecules with light and electricity can lead to unique and synthetically useful transformations. The photochemical and electrochemical behavior of the this compound system is a research area with significant potential for discovery.

Investigations into the photochemical properties of related 2,4,6-triaryl-4H-1,4-oxazines have shown that these compounds can be unstable under UV irradiation, leading to photoreactions. clockss.org This suggests that the this compound core may also exhibit interesting photochemical reactivity, potentially leading to novel molecular rearrangements or the formation of new cyclic systems.

In the realm of electrochemistry, studies on related thiadiazole derivatives have revealed insights into their reactive sites. researchgate.net Similar electrochemical studies on this compound could help to elucidate its electronic structure and predict its behavior in redox reactions. This knowledge could be harnessed for applications in areas such as organic electronics or as redox mediators in chemical transformations.

Advanced Functionalization Strategies for Tunable Reactivity and Properties

The ability to selectively modify the structure of this compound is key to tuning its chemical reactivity and physical properties. Advanced functionalization strategies are being explored to introduce a wide range of substituents onto the triphenyl-oxazinone core.

Recent studies have demonstrated new methods for preparing 1,4-oxazinone derivatives through Staudinger reductive cyclization of functionalized vinyl azide (B81097) precursors. acs.orgacs.org These derivatives can then be used in intermolecular cycloaddition/cycloreversion sequences to create polysubstituted pyridine (B92270) products. acs.orgnih.gov The introduction of fluorine atoms or fluoroalkyl groups into organic molecules is a known strategy for modifying their physicochemical and biological properties. nih.gov Applying such fluorination techniques to the triphenyl-oxazinone system could lead to derivatives with enhanced metabolic stability or altered reactivity. nih.gov

The table below summarizes some functionalization approaches for oxazinone derivatives:

Functionalization StrategyPrecursor/ReagentResulting ProductReference
Staudinger Reductive CyclizationFunctionalized Vinyl Azides1,4-Oxazinone Derivatives acs.orgacs.org
Intermolecular Cycloaddition/Cycloreversion1,4-Oxazinone Derivatives and Terminal AlkynesPolysubstituted Pyridines acs.orgnih.gov
FluorinationNot specified for this compoundFluorinated Derivatives nih.gov

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch synthesis to continuous flow and automated processes offers numerous advantages, including improved reaction control, enhanced safety, and higher throughput. wikipedia.org The integration of the synthesis of this compound and its derivatives with these modern technologies is a significant area of future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. beilstein-journals.org Automated synthesis platforms can perform a large number of reactions in parallel, which is highly beneficial for optimizing reaction conditions and for the rapid generation of libraries of derivatives for screening purposes. wikipedia.org The development of automated processes for synthesizing and evaluating molecularly imprinted polymers has demonstrated the potential of this approach. wikipedia.org

While the direct application of flow chemistry to this compound synthesis is not yet widely reported, the principles have been successfully applied to other heterocyclic systems. beilstein-journals.org The development of robust and efficient flow and automated synthesis protocols for this oxazinone would represent a significant step forward in its production and derivatization.

Interdisciplinary Research with Theoretical Chemistry and Cheminformatics for Compound Design and Property Prediction

The synergy between experimental and computational chemistry is a powerful engine for modern chemical research. Interdisciplinary approaches that combine theoretical chemistry and cheminformatics are poised to accelerate the design and property prediction of novel this compound derivatives.

Theoretical chemistry, through methods like density functional theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of the oxazinone core. researchgate.net This understanding can guide the rational design of new derivatives with desired properties. For instance, computational studies on related oxazole (B20620) derivatives have been used to predict their physicochemical properties, solubility, and toxicity. jcchems.com

Cheminformatics encompasses a wide range of computational tools for analyzing chemical data and is crucial for drug discovery and materials science. f1000research.comnih.gov The field has seen significant growth, with dedicated journals such as the Journal of Chemical Information and Modeling and the Journal of Cheminformatics. mdpi.com By applying cheminformatics techniques, it is possible to build predictive models for the properties of this compound derivatives, screen virtual libraries of compounds, and identify promising candidates for synthesis and testing. mdpi.com

The table below outlines the potential contributions of these computational disciplines:

DisciplineApplicationPotential Outcome
Theoretical ChemistryCalculation of electronic structure and reactivityRational design of derivatives with tailored properties
CheminformaticsQSAR modeling, virtual screeningPrediction of biological activity and other properties, identification of lead compounds

Expansion of Synthetic Applications in Multistep Organic Synthesis

Beyond its intrinsic properties, this compound and its derivatives can serve as valuable building blocks in the synthesis of more complex molecules. The expansion of their applications in multistep organic synthesis is a key area for future exploration.

1,4-Oxazinones are recognized as reactive precursors in tandem [4+2] cycloaddition/cycloreversion reactions to produce pyridine products. acs.org This reactivity highlights the potential of the oxazinone ring as a synthon for other heterocyclic systems. Triphenylphosphine, a related organophosphorus compound, is widely used in organic synthesis for its nucleophilicity and reducing character in reactions like the Wittig reaction and Suzuki coupling. chemicalbook.comchemicalbook.com

The development of new synthetic transformations that utilize the this compound scaffold as a starting material could open up new avenues for the synthesis of complex natural products and other target molecules. rsc.org For example, ring-opening reactions, rearrangements, or functional group interconversions of the oxazinone core could provide access to a diverse range of chemical structures.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one?

  • Methodological Answer : Microwave-assisted synthesis is a key approach. For example, α-oxoketene precursors and nitroso compounds react under anhydrous toluene at 150–180°C with microwave irradiation (2–4 minutes), followed by chromatographic purification . Alternative routes involve cyclodehydration of anthranilic acid derivatives using acetic anhydride under reflux, yielding oxazinone cores in 54–91.6% yields .

Q. How is structural confirmation achieved for this compound derivatives?

  • Methodological Answer : Multi-spectral characterization is critical:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–170 ppm) confirm substituent positions .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., m/z 376.28 for C₂₀H₁₉Cl₂NO₂ analogs) .
  • Melting Points : Range 107–151°C for crystalline derivatives, indicative of purity .

Q. What are the typical reaction conditions for functionalizing the oxazinone core?

  • Methodological Answer : Acidic hydrolysis of 3-alkoxy-oxazinones (e.g., HCl/THF) generates ketones or carboxylic acids via ring-opening metathesis . Substituent-specific reactivity is observed; electron-withdrawing groups (e.g., trifluoromethyl) require harsher conditions (e.g., 180°C vs. 150°C for electron-donating groups) .

Advanced Research Questions

Q. How do steric and electronic effects of phenyl substituents influence the reactivity of this compound?

  • Methodological Answer : Steric hindrance from ortho-substituted phenyl groups reduces ring-opening metathesis rates. For example, 2,6-disubstituted derivatives exhibit 30% lower yields compared to para-substituted analogs . Electronic effects are probed via Hammett plots: electron-deficient aryl groups accelerate hydrolysis (ρ = +1.2), while electron-rich groups stabilize the oxazinone core .

Q. What contradictions arise in interpreting spectral data for structurally similar oxazinones?

  • Methodological Answer : Overlapping ¹H NMR signals (e.g., diastereotopic protons in dihydro derivatives) require advanced techniques like NOESY or VT-NMR to resolve . Contradictions in HRMS fragmentation (e.g., unexpected [M-Cl]⁺ peaks) may arise from in-source decay, necessitating LC-MS/MS validation .

Q. How can computational modeling optimize the design of oxazinone-based inhibitors?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites (e.g., C4 carbonyl) for nucleophilic attack. Docking studies with target proteins (e.g., herbicide-binding enzymes) guide substituent selection; bulky 3,5-dichlorophenyl groups enhance binding affinity (ΔG = −9.2 kcal/mol) .

Q. What are the limitations of current synthetic routes for scaling oxazinone derivatives?

  • Methodological Answer : Microwave methods, while efficient, face scalability challenges due to energy transfer inhomogeneity. Batch reactor optimization (e.g., flow chemistry) improves reproducibility . Low yields (<50%) in multi-step syntheses (e.g., N-acylation of anthranilic acid) highlight the need for catalytic systems (e.g., Pd-mediated cross-coupling) .

Key Research Gaps

  • Mechanistic Ambiguities : The role of solvent polarity in microwave-assisted synthesis remains underexplored .
  • Biological Applications : Limited data on oxazinone agrochemicals beyond herbicidal activity (e.g., antifungal potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.